One of the primary applications of Hexaethylene glycol monododecyl ether in scientific research is protein solubilization and purification. This surfactant helps solubilize hydrophobic proteins, making them accessible for further studies. Its mild detergency minimizes protein denaturation, ensuring the preservation of protein structure and function. Studies have demonstrated its effectiveness in solubilizing various challenging proteins, including membrane proteins and those prone to aggregation [, ].
Hexaethylene glycol monododecyl ether plays a crucial role in membrane biology research. Due to its amphiphilic nature, it can interact with and disrupt biological membranes, facilitating the isolation and characterization of membrane components like proteins and lipids. Additionally, it can be used to create artificial membrane systems for studying membrane transport and other processes [, ].
This surfactant finds applications in colloidal science and nanotechnology. Its ability to stabilize colloidal dispersions makes it useful for synthesizing and studying nanoparticles. Additionally, it can be used to modify the surface properties of nanoparticles, influencing their interaction with other molecules and biological systems.
Hexaethylene glycol monododecyl ether also finds use in various other scientific research applications, including:
Hexaethylene glycol monododecyl ether is a nonionic surfactant with the chemical formula C24H50O7 and a molecular weight of approximately 422.60 g/mol. It is characterized by its hydrophilic ethylene glycol units and a hydrophobic dodecyl chain, making it effective in various applications as a surfactant. This compound is commonly used in formulations requiring emulsification, solubilization, and stabilization of mixtures due to its ability to reduce surface tension between different phases .
C12E6 acts as a nonionic surfactant by reducing the surface tension of liquids. This is achieved through the interaction of its hydrophilic and hydrophobic parts:
This combined effect lowers the surface tension of the liquid, allowing C12E6 to perform various functions, such as solubilizing hydrophobic substances, forming micelles, and stabilizing emulsions.
C12E6 is generally considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact. Here are some safety points to consider:
These reactions are important for modifying the properties of the compound for specific applications .
Hexaethylene glycol monododecyl ether exhibits various biological activities, primarily due to its surfactant properties. It has been noted for its role in:
Hexaethylene glycol monododecyl ether can be synthesized through several methods:
These methods allow for the production of high-purity hexaethylene glycol monododecyl ether suitable for industrial applications .
Hexaethylene glycol monododecyl ether finds utility in various fields:
Studies on hexaethylene glycol monododecyl ether have focused on its interactions with biological membranes and other compounds:
These interactions are crucial for understanding its efficacy in various applications, particularly in pharmaceuticals and cosmetics .
Hexaethylene glycol monododecyl ether shares similarities with several other compounds. Below is a comparison highlighting its unique features:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
Hexaethylene Glycol Monododecyl Ether | C24H50O7 | Nonionic surfactant; effective emulsifier |
Heptaethylene Glycol Monododecyl Ether | C26H54O8 | Longer ethylene glycol chain; different solubility profile |
Octaethylene Glycol Monododecyl Ether | C28H58O9 | Even longer chain; enhanced hydrophilicity |
Decaethylene Glycol Monododecyl Ether | C32H66O11 | High hydrophilicity; used in specialized applications |
The uniqueness of hexaethylene glycol monododecyl ether lies in its balanced hydrophilic-lipophilic properties, making it versatile across numerous applications while maintaining stability and effectiveness .
Critical Micelle Concentration Characteristics
Hexaethylene glycol monododecyl ether exhibits well-defined micellization behavior in aqueous solutions, with critical micelle concentration values that have been extensively studied using various experimental techniques. The most reliable critical micelle concentration values reported in the literature range from 8.5 × 10⁻⁵ mol/dm³ to 0.082 millimolar, with the most frequently cited value being approximately 0.070 millimolar at room temperature [1] [2] [3].
The critical micelle concentration determination has been performed using multiple methodologies, including surface tension measurements employing both drop-volume and Wilhelmy-plate techniques [1]. These investigations revealed significant variations depending on the measurement technique used, with surface tension differences of approximately 3 millinewtons per meter observed for 10⁻⁵ mol/dm³ solutions when comparing different measurement approaches [1]. The variations in critical micelle concentration values across different studies can be attributed to differences in experimental conditions, purity of samples, and measurement techniques employed [3].
Micellar Structure and Aggregation Behavior
The micellar structure of hexaethylene glycol monododecyl ether demonstrates complex aggregation patterns that depend significantly on concentration and temperature. At concentrations above the critical micelle concentration, the surfactant forms elongated micelles rather than simple spherical structures [4] [5]. Small-angle neutron scattering and static light scattering studies have confirmed the coexistence of both spherical and cylindrical micelles in aqueous solutions [4] [5].
The aggregation number for hexaethylene glycol monododecyl ether micelles has been determined to be approximately 100 monomers at 1 millimolar concentration . This aggregation behavior is consistent with the formation of rod-like micellar structures that grow in length with increasing concentration according to mean-field theory [4]. The spherical micelles maintain consistent size across different concentrations, while the cylindrical micelles exhibit concentration-dependent growth [5].
Phase Diagram and Thermodynamic Behavior
The binary phase diagram of hexaethylene glycol monododecyl ether-water systems reveals complex phase behavior characterized by multiple mesomorphic phases. For compositions containing 31 weight percent water, the phase sequence with increasing temperature follows: solid → hexagonal normal phase → bicontinuous cubic phase → lamellar phase → liquid phase [7]. This phase progression demonstrates the thermodynamic stability of various organized structures formed by the surfactant.
The comparison with related surfactants in the same family shows that decreasing the polyoxyethylene chain length causes the lamellar phase region to expand toward higher temperatures, while the hexagonal phase region contracts toward lower temperatures [8] [9]. This behavior has been explained through changes in the critical packing parameter of the surfactant molecules associated with variations in polyoxyethylene chain length [8] [9].
Phase Behavior Property | Value | Conditions |
---|---|---|
Critical micelle concentration | 8.5 × 10⁻⁵ mol/dm³ | Room temperature, pure water |
Critical micelle concentration range | 0.067-0.082 mM | Various experimental conditions |
Aggregation number | ~100 monomers | 1 mM concentration |
Cloud point | 50°C | 0.01 M solution |
Phase sequence | Solid → H₁ → V₁ → Lα → Liquid | 31 wt% H₂O |
Aqueous Solubility and Hydration Properties
The solubility behavior of hexaethylene glycol monododecyl ether in aqueous systems demonstrates strong temperature dependence, particularly in relation to the hydration of the ethylene oxide groups. Chemical trapping studies have revealed that the hydration numbers of micelles decrease systematically with both increasing concentration and temperature [10] [11]. At 0.01 molar concentration, the hydration number decreases linearly from 4.2 at 20°C to 2.9 at 60°C, passing through the cloud point at 50°C [10] [11].
The concentration-dependent hydration behavior shows a gradual decrease from 3.5 water molecules per surfactant molecule at 0.45 weight percent (0.01 molar) to 2.5 in 54 weight percent hexaethylene glycol monododecyl ether solutions, just before the lamellar phase region [10]. In highly concentrated solutions containing 82.5 weight percent surfactant, the hydration number drops to 0.84, indicating significant dehydration of the ethylene oxide groups above the lamellar phase region [10].
Temperature-Dependent Phase Behavior
Thermal diffusion behavior studies using thermal diffusion forced Rayleigh scattering have provided detailed insights into the temperature-dependent properties of hexaethylene glycol monododecyl ether solutions [12]. At low surfactant concentrations, the measured Soret coefficient is positive, indicating that surfactant micelles migrate toward the cold region in a temperature gradient [12]. However, at high surfactant concentrations of 90 weight percent and 25°C, a negative Soret coefficient was observed, suggesting complex concentration-dependent thermal behavior [12].
The cloud point phenomenon represents a critical temperature-dependent solubility transition. For 0.01 molar solutions, the cloud point occurs at 50°C, which correlates directly with the systematic changes in hydration behavior [10] [11]. The addition of electrolytes significantly influences the cloud point temperature, with the effects depending primarily on the electrolyte charge and concentration [13].
Solvent Effects and Non-Aqueous Systems
Studies of hexaethylene glycol monododecyl ether in non-aqueous solvents reveal dramatically different solubility and aggregation behavior compared to aqueous systems. In non-aqueous molecular solvents and protic ionic liquids, the critical micelle concentration values are at least one order of magnitude higher than in water, reflecting the weaker solvophobic interactions in non-aqueous environments [14].
The minimum molecular area at the interface provides insight into packing density variations across different solvents. In water, hexaethylene glycol monododecyl ether exhibits the smallest minimum molecular area of 38 square angstroms, corresponding to the highest packing density and strongest solvophobic interactions [14]. Non-aqueous solvents demonstrate larger minimum molecular area values and correspondingly higher surface excess concentrations, attributed to weaker solvophobic interactions [14].
Hydration and Solubility Parameter | Value | Conditions |
---|---|---|
Hydration number | 4.2 | 20°C, 0.01 M |
Hydration number | 2.9 | 60°C, 0.01 M |
Cloud point | 50°C | 0.01 M aqueous solution |
Minimum molecular area | 38 Ų | Water interface |
Critical micelle concentration ratio | >10× higher | Non-aqueous vs aqueous solvents |
Surface Tension Reduction Capabilities
Hexaethylene glycol monododecyl ether demonstrates exceptional surface activity, reducing the surface tension of water from approximately 72 millinewtons per meter to 30-35 millinewtons per meter at the critical micelle concentration [1] [15] [16]. This represents a substantial surface tension reduction of 40-42 millinewtons per meter, highlighting the compound's effectiveness as a surface-active agent [1] [15] [16].
Precise surface tension measurements using both pendant drop tensiometry and Wilhelmy-plate techniques have confirmed the critical micelle concentration and provided detailed surface excess concentration data [17] [1]. The maximum surface excess concentration has been determined experimentally as 3.7 × 10⁻¹⁰ mol/cm², which corresponds to approximately 80 surfactant molecules per 36 square nanometer surface area [15] [16].
Interfacial Molecular Organization
Advanced spectroscopic studies using heterodyne-detected vibrational sum frequency generation have revealed remarkable interfacial properties of hexaethylene glycol monododecyl ether at the water-air interface [18] [19]. The surfactant induces a drastic enhancement in hydrogen bond strength of water molecules near the interface and causes a flip in their net orientation [18] [19]. This molecular reorganization leads to the emergence of a broad interface approximately 3 nanometers thick with a large electric field of approximately 1 volt per nanometer [18] [19] [20].
Molecular dynamics simulations have confirmed that hexaethylene glycol monododecyl ether tail groups orient less perpendicularly to the vacuum-water interface compared to ionic surfactants such as sodium dodecyl sulfate [21]. The interfacial surfactant shows a transition from gas-like to liquid-like phases as surface density increases, with more disordered structures compared to ionic surfactants even at maximum coverage [21].
Surface Excess and Adsorption Parameters
The limiting surface area per molecule has been determined through surface tension analysis to range from 63 to 73 square angstroms per molecule, depending on the measurement technique employed [1]. The discrepancy between drop-volume and Wilhelmy-plate measurements has been attributed to Marangoni effects operative in the drop detachment process, which modify correction factors in systems with high surface dilational modulus [1].
Computational predictions using molecular dynamics simulations combined with molecular thermodynamics theory have successfully reproduced experimental surface properties. A mole fraction of 1.477 × 10⁻⁶ hexaethylene glycol monododecyl ether molecules gives a simulated surface excess concentration of 3.5 × 10⁻¹⁰ mol/cm², corresponding to a simulated surface tension of 35 millinewtons per meter [15] [16]. These computational results compare favorably with experimental values, validating the theoretical understanding of interfacial behavior [15] [16].
Mixed Surfactant Systems and Synergistic Effects
Binary surfactant mixtures containing hexaethylene glycol monododecyl ether and ionic surfactants demonstrate complex interfacial behavior with significant synergistic effects. Studies with sodium dodecyl sulfate have shown that the presence of hexaethylene glycol monododecyl ether at critical micelle concentration enhances the effect of sodium dodecyl sulfate on interfacial water molecule orientation by a factor of ten compared to pure surfactant systems [22].
The adsorption behavior on solid surfaces, particularly hydrophilic gold surfaces, shows that hexaethylene glycol monododecyl ether forms monolayer structures with contact angles of approximately 10 degrees [23]. The presence of low molecular weight coadsorbents causes minimal changes in mass adsorption and essentially no change in the flexibility of surface aggregates, indicating stable monolayer formation [23].
Surface Activity Parameter | Experimental Value | Simulation Value |
---|---|---|
Surface tension at critical micelle concentration | 32 mN/m | 35 mN/m |
Maximum surface excess concentration | 3.7 × 10⁻¹⁰ mol/cm² | 3.5 × 10⁻¹⁰ mol/cm² |
Limiting surface area per molecule | 63-73 Ų | ~66 Ų |
Surface tension reduction | 40-42 mN/m | 37 mN/m |
Interfacial electric field | ~1 V/nm | ~1 V/nm |
Interface thickness | ~3 nm | ~3 nm |
Corrosive;Irritant;Environmental Hazard